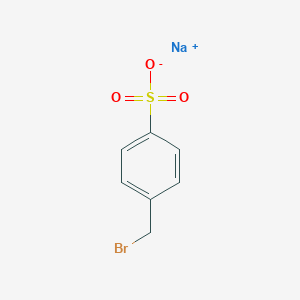

sodium;4-(bromomethyl)benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4(Z),7(Z)-decadienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkyne metathesis followed by hydrogenation to introduce the double bonds in the desired positions. The reaction conditions typically involve the use of catalysts such as molybdenum or tungsten complexes .

Industrial Production Methods

In an industrial setting, the production of 4(Z),7(Z)-decadienoic acid may involve the extraction from natural sources such as plant oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through chemical methods involving the use of olefin metathesis and selective hydrogenation .

Analyse Des Réactions Chimiques

Types of Reactions

4(Z),7(Z)-decadienoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acids.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

Substitution: Esterification reactions often use alcohols in the presence of acid catalysts.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Applications De Recherche Scientifique

Scientific Research Applications

Sodium 4-(bromomethyl)benzenesulfonate has a broad spectrum of applications in various scientific disciplines:

Organic Chemistry

- Intermediate for Synthesis : It is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The bromomethyl group allows for nucleophilic substitution reactions with amines or thiols, leading to the formation of sulfonamide derivatives and other functionalized products.

Biochemistry

- Modification of Biomolecules : This compound is employed in modifying biomolecules for studying enzyme mechanisms and protein interactions. Its electrophilic nature enables it to interact with nucleophiles present in biological molecules, facilitating research into enzyme kinetics and binding affinities.

Medicinal Chemistry

- Drug Development : Sodium 4-(bromomethyl)benzenesulfonate is utilized in developing drugs and diagnostic agents, particularly those targeting chemokine receptors. Compounds derived from this sulfonate have shown potential as CXCR4 inhibitors, which are significant in cancer metastasis research .

Industrial Applications

- Production of Dyes and Surfactants : In industry, this compound is used in producing dyes, detergents, and surfactants due to its solubility and reactivity profile. It plays a critical role in formulating products that require specific chemical interactions .

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Notable Outcomes |

|---|---|---|

| Organic Chemistry | Synthesis of pharmaceuticals | Formation of sulfonamide derivatives |

| Biochemistry | Modification of proteins | Insights into enzyme mechanisms |

| Medicinal Chemistry | Development of CXCR4 inhibitors | Potential cancer treatment options |

| Industrial Chemistry | Production of dyes and detergents | Enhanced product performance |

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study exploring the use of sodium 4-(bromomethyl)benzenesulfonate as a precursor for sulfonamide synthesis, researchers reported high yields when reacting with various amines under controlled conditions. The resulting sulfonamides exhibited significant biological activity against certain bacterial strains.

Case Study 2: Enzyme Interaction Studies

Another study utilized sodium 4-(bromomethyl)benzenesulfonate to modify enzymes involved in metabolic pathways. The modifications allowed for a better understanding of substrate specificity and enzyme kinetics, providing valuable insights into metabolic regulation.

Mécanisme D'action

The mechanism of action of 4(Z),7(Z)-decadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

4(Z),7(Z)-decadienoic acid: Characterized by two double bonds in the Z-configuration.

4(Z),7(E)-decadienoic acid: Similar structure but with one double bond in the E-configuration.

4(E),7(Z)-decadienoic acid: Similar structure but with one double bond in the E-configuration.

Uniqueness

4(Z),7(Z)-decadienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological systems, making it a valuable compound for research and industrial applications .

Propriétés

IUPAC Name |

sodium;4-(bromomethyl)benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIRTEIRZXTTPR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.